4-[(2Z)-2-[2-(1-bromonaphthalen-2-yl)oxyethylidene]-5-chloro-3H-1-benzofuran-3-yl]morpholine
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Overview
Description
4-[(2Z)-2-[2-(1-bromonaphthalen-2-yl)oxyethylidene]-5-chloro-3H-1-benzofuran-3-yl]morpholine is a complex organic compound that features a unique combination of functional groups, including a bromonaphthalene moiety, a benzofuran ring, and a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-2-[2-(1-bromonaphthalen-2-yl)oxyethylidene]-5-chloro-3H-1-benzofuran-3-yl]morpholine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: Cyclization reactions to form the benzofuran ring.
Morpholine Introduction: Coupling reactions to attach the morpholine group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromonaphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-[(2Z)-2-[2-(1-bromonaphthalen-2-yl)oxyethylidene]-5-chloro-3H-1-benzofuran-3-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-[(2Z)-2-[2-(1-bromonaphthalen-2-yl)oxyethylidene]-5-chloro-3H-1-benzofuran-3-yl]morpholine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene: Shares the bromonaphthalene moiety but lacks the benzofuran and morpholine groups.
Benzofuran: Contains the benzofuran ring but does not have the bromonaphthalene or morpholine groups.
Morpholine: Features the morpholine group but lacks the bromonaphthalene and benzofuran rings.
Uniqueness
4-[(2Z)-2-[2-(1-bromonaphthalen-2-yl)oxyethylidene]-5-chloro-3H-1-benzofuran-3-yl]morpholine is unique due to its combination of functional groups, which imparts distinct chemical and biological properties not found in the individual components.
Properties
IUPAC Name |
4-[(2Z)-2-[2-(1-bromonaphthalen-2-yl)oxyethylidene]-5-chloro-3H-1-benzofuran-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrClNO3/c25-23-18-4-2-1-3-16(18)5-7-21(23)29-12-9-22-24(27-10-13-28-14-11-27)19-15-17(26)6-8-20(19)30-22/h1-9,15,24H,10-14H2/b22-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNXVAMGGXTULY-AFPJDJCSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2C3=C(C=CC(=C3)Cl)OC2=CCOC4=C(C5=CC=CC=C5C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C\2C3=C(C=CC(=C3)Cl)O/C2=C\COC4=C(C5=CC=CC=C5C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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